N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide is a complex organic compound that features a benzofuran moiety, a dimethylaminoethyl group, and a dimethylphenyl oxalamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions where a dimethylamino group is introduced to an ethyl chain.
Formation of the Oxalamide Structure: This can be done by reacting oxalyl chloride with the appropriate amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide group can be reduced to form amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety may yield benzofuran-2,3-dione, while reduction of the oxalamide group may yield N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,5-dimethylphenyl)amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can intercalate with DNA, while the dimethylamino group can enhance membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(benzofuran-2-yl)-2-(methylamino)ethyl)-N2-(3,5-dimethylphenyl)oxalamide
- N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-methylphenyl)oxalamide
- N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,5-dimethylphenyl)malonamide
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran moiety, in particular, may enhance its ability to interact with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-14-9-15(2)11-17(10-14)24-22(27)21(26)23-13-18(25(3)4)20-12-16-7-5-6-8-19(16)28-20/h5-12,18H,13H2,1-4H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRQSJWNFJOPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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